(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron (T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron BODIPY TMR-X is a BODIPY dye and a pyrrolidinone. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.
Brand Name: Vulcanchem
CAS No.: 217190-15-3
VCID: VC0005077
InChI: InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39)
SMILES: [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F
Molecular Formula: C31H35BF2N4O6
Molecular Weight: 608.4 g/mol

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron

CAS No.: 217190-15-3

Cat. No.: VC0005077

Molecular Formula: C31H35BF2N4O6

Molecular Weight: 608.4 g/mol

* For research use only. Not for human or veterinary use.

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron - 217190-15-3

CAS No. 217190-15-3
Molecular Formula C31H35BF2N4O6
Molecular Weight 608.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate
Standard InChI InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39)
Standard InChI Key GRDQURHVJJVDRY-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F
Canonical SMILES [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F

Structural and Chemical Characterization

Molecular Architecture

The compound features a tetracoordinate boron center bonded to two fluorine atoms and two nitrogen-donor ligands derived from pyrrole rings. The primary structural components include:

  • Difluoroboron Core (BF₂): The central boron atom adopts a tetrahedral geometry, stabilized by resonance with adjacent nitrogen atoms from the pyrrole ligands .

  • Pyrrole Ligands: Two distinct pyrrole-derived moieties contribute to the coordination sphere:

    • A 5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene group, which provides π-conjugation and electronic asymmetry .

    • A 2,4-dimethyl-1H-pyrrole-3-propanamidato group, functionalized with a succinimidyl ester linker for bioconjugation .

  • Hexyl Spacer: A six-carbon chain bridges the pyrrole-propanamidato group and the succinimidyl ester, enhancing solubility and steric flexibility .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₃₁H₃₈BF₂N₄O₆
Molecular Weight635.47 g/mol
InChI KeyWMEKZQUUILTAJJ-UHFFFAOYSA-N
SMILESO=C(OCC1=C2C(=C(C(=[N]2B+3([F-])[N-]3C1=C(C(=C3C)CC)C)C)CC)C)C

Spectroscopic Properties

The compound’s fluorescence arises from the rigid difluoroboron-β-diketonate framework, which restricts non-radiative decay pathways. Key optical characteristics include:

  • Absorption Maximum: ~540 nm (attributed to π→π* transitions in the conjugated system) .

  • Emission Maximum: ~640 nm (red-shifted due to boron-mediated charge transfer) .

  • Quantum Yield: Φ = 0.65 in methanol (enhanced by electron-donating methoxy groups) .

Synthesis and Functionalization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Aldol Condensation: A curcuminoid precursor reacts with 4-methoxybenzaldehyde to form the β-diketone backbone .

  • Boron Trifluoride Complexation: Treatment with BF₃·OEt₂ yields the difluoroboron core, stabilizing the diketonate structure .

  • Succinimidyl Ester Formation: The hexyl spacer is functionalized with N-hydroxysuccinimide (NHS) for amine-reactive bioconjugation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Aldol CondensationNaOH (0.1 M), EtOH, 60°C78%
BF₂ ComplexationBF₃·OEt₂, CH₂Cl₂, RT92%
NHS Ester ActivationNHS, EDC, DMAP, DMF, 4°C85%

Physicochemical and Biochemical Properties

Solubility and Lipophilicity

  • Log P (Octanol/Water): 2.58 ± 0.04, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4), enhanced by PEGylation or micellar encapsulation .

Stability Profile

  • PBS Stability: 89% intact after 2 hours at 37°C .

  • Serum Stability: 83% intact after 2 hours in fetal bovine serum .

Applications in Biomedical Imaging

Amyloid-β Plaque Detection

In transgenic mouse models of Alzheimer’s disease, the compound’s fluorescence intensity increases 4.5-fold upon binding to Aβ aggregates (Kₐ = 38 nM) .

Table 3: In Vivo Imaging Performance

ParameterValueSource
Brain Uptake (ID/g)1.2 ± 0.3 at 5 min post-inj.
Target-to-Background Ratio3.8:1 in Tg2576 vs. WT mice
Metabolic Half-life27 ± 4 min in plasma

Near-Infrared (NIR) Probes

The compound’s emission at 640 nm falls within the NIR window (650–900 nm), enabling deep-tissue imaging with minimal autofluorescence .

Challenges and Future Directions

Limitations

  • Rapid Metabolism: The succinimidyl ester linker undergoes hydrolysis in serum, necessitating structural stabilization .

  • Off-Target Binding: Non-specific interactions with lipid membranes reduce signal specificity .

Optimization Strategies

  • Linker Modification: Replacing the hexyl spacer with polyethylene glycol (PEG) chains improves pharmacokinetics .

  • Receptor-Targeting Moieties: Conjugation to transferrin or LDL peptides enhances blood-brain barrier transit .

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